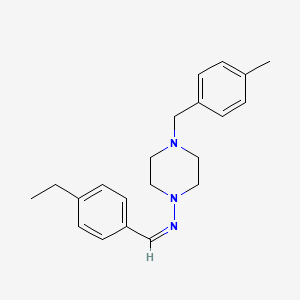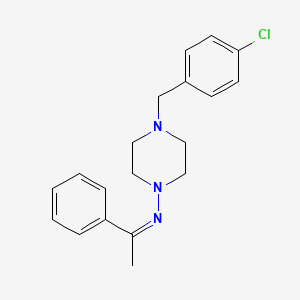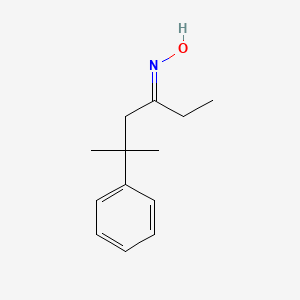![molecular formula C17H15FO4 B5911989 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, also known as FMPEA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the phenylacrylic acid family and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is not fully understood, but it is believed to act as a modulator of various receptors and ion channels. 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been found to bind to the G protein-coupled receptor GPR55 and activate it, leading to the release of intracellular calcium ions. It has also been found to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation.
Biochemical and Physiological Effects
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been found to modulate immune function and exhibit anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit specific and selective effects on various receptors and ion channels, making it a valuable tool for researchers studying these targets. However, there are also limitations to the use of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid. One area of interest is the development of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid analogs that exhibit improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid and its effects on various receptors and ion channels. Finally, the potential therapeutic applications of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in the treatment of various diseases, such as cancer and Alzheimer's disease, should be further explored.
Synthesis Methods
The synthesis of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves the reaction of 4-fluorobenzyl alcohol with 3-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction results in the formation of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in fields such as neuroscience, pharmacology, and biochemistry. 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been used to study the function of various receptors such as G protein-coupled receptors and ion channels.
properties
IUPAC Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(5-9-17(19)20)4-8-15(16)22-11-13-2-6-14(18)7-3-13/h2-10H,11H2,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBKLNXFBYECA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)

![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)


![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)
![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)